Cas no 1457181-77-9 (methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate)
methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-27722631
- methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate
- 1457181-77-9
- AKOS009018893
- methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate
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- Inchi: 1S/C10H13N3O6S/c1-11-20(17,18)7-3-4-8(9(5-7)13(15)16)12-6-10(14)19-2/h3-5,11-12H,6H2,1-2H3
- InChI Key: HHMBQYSBBUACLV-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1)[N+](=O)[O-])NCC(=O)OC)(NC)(=O)=O
Computed Properties
- Exact Mass: 303.05250632g/mol
- Monoisotopic Mass: 303.05250632g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 139Ų
methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27722631-1g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 1g |
$485.0 | 2023-09-10 | ||
| Enamine | EN300-27722631-5g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 5g |
$1406.0 | 2023-09-10 | ||
| Enamine | EN300-27722631-10g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 10g |
$2085.0 | 2023-09-10 | ||
| Enamine | EN300-27722631-0.05g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
| Enamine | EN300-27722631-0.1g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
| Enamine | EN300-27722631-0.25g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
| Enamine | EN300-27722631-0.5g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
| Enamine | EN300-27722631-1.0g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
| Enamine | EN300-27722631-2.5g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
| Enamine | EN300-27722631-5.0g |
methyl 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetate |
1457181-77-9 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 |
methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate
Comprehensive Overview of Methyl 2-{4-(Methylsulfamoyl)-2-Nitrophenylamino}Acetate (CAS No. 1457181-77-9)
Methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate (CAS No. 1457181-77-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique sulfonamide and nitro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a methyl ester moiety, enhances its reactivity, making it a valuable building block in drug discovery and material science applications.
In recent years, the demand for sulfonamide derivatives like methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate has surged due to their broad-spectrum biological activities. Researchers are particularly interested in its potential role in developing enzyme inhibitors and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound's nitrophenyl group further contributes to its utility in photodynamic therapy and sensor technologies, addressing emerging trends in precision medicine and environmental monitoring.
The synthesis of CAS No. 1457181-77-9 involves multi-step organic reactions, including sulfonylation and esterification, which are optimized for high yield and purity. Analytical techniques such as HPLC and NMR spectroscopy are employed to validate its structural integrity. This rigorous quality control ensures its suitability for high-value applications, including drug formulation and bioconjugation studies, where precision is paramount.
From an industrial perspective, methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate is gaining traction as a green chemistry candidate. Innovations in catalytic processes and solvent-free synthesis have reduced its environmental footprint, resonating with the growing emphasis on sustainable manufacturing. Companies are also exploring its compatibility with continuous flow chemistry, a cutting-edge approach that enhances scalability and cost-efficiency.
Beyond its chemical properties, CAS No. 1457181-77-9 is frequently discussed in academic forums for its structure-activity relationship (SAR) insights. Computational modeling studies leverage its molecular docking potential to predict interactions with biological targets, a hot topic in AI-driven drug discovery. Such applications align with the increasing integration of machine learning in chemical research, answering common search queries about "next-gen drug design tools."
In summary, methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate exemplifies the intersection of traditional organic chemistry and modern technological advancements. Its multifaceted applications—from pharmaceutical intermediates to sustainable synthesis—make it a compound of enduring relevance. As research continues to uncover its full potential, this molecule is poised to play a pivotal role in addressing contemporary scientific and industrial challenges.
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